Cas no 88372-33-2 (2-phenyl-1-(piperazin-1-yl)ethan-1-one)
2-phenyl-1-(piperazin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-1-(piperazin-1-yl)ethanone
- 1-(PHENYLACETYL)PIPERAZINE
- 2-phenyl-1-piperazin-1-ylethanone
- 2-Phenyl-1-(piperazin-1-yl)ethan-1-one
- 1-(phenylacetyl)piperazine, AldrichCPR
- CL-218919
- 88372-33-2
- AB00099792-01
- 2-PHENYL-1-PIPERAZINO-1-ETHANONE
- MFCD01566912
- HMS560O02
- Maybridge1_006822
- EN300-40444
- Z285226212
- AKOS000156445
- N-(benzylcarbonyl)piperazine
- phenylacetyl-piperazine
- CHEMBL1739935
- Oprea1_812257
- DTXSID60386837
- Cambridge id 5868216
- Piperazine, 1-(2-phenylacetyl)-
- SCHEMBL92506
- J-505066
- Oprea1_846951
- DB-338662
- STK785548
- 2-phenyl-1-(piperazin-1-yl)ethan-1-one
-
- MDL: MFCD01566912
- Inchi: 1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
- InChI Key: ZIZWHGCVLFSQBP-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)N1CCNCC1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.101
- Boiling Point: 385 ºC
- Flash Point: 186 ºC
2-phenyl-1-(piperazin-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229848-250mg |
2-Phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 250mg |
£108.00 | 2022-02-28 | |
| Fluorochem | 229848-1g |
2-Phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 1g |
£270.00 | 2022-02-28 | |
| Fluorochem | 229848-5g |
2-Phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 5g |
£812.00 | 2022-02-28 | |
| TRC | B522915-10mg |
2-phenyl-1-(piperazin-1-yl)ethan-1-one |
88372-33-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522915-50mg |
2-phenyl-1-(piperazin-1-yl)ethan-1-one |
88372-33-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B522915-100mg |
2-phenyl-1-(piperazin-1-yl)ethan-1-one |
88372-33-2 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Alichem | A139002602-1g |
2-Phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 1g |
$211.20 | 2023-08-31 | |
| Alichem | A139002602-5g |
2-Phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 5g |
$571.32 | 2023-08-31 | |
| Alichem | A139002602-10g |
2-Phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 10g |
$786.06 | 2023-08-31 | |
| Chemenu | CM112055-5g |
2-phenyl-1-(piperazin-1-yl)ethanone |
88372-33-2 | 95% | 5g |
$668 | 2021-08-06 |
2-phenyl-1-(piperazin-1-yl)ethan-1-one Suppliers
2-phenyl-1-(piperazin-1-yl)ethan-1-one Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-phenyl-1-(piperazin-1-yl)ethan-1-one
2-Phenyl-1-(Piperazin-1-yl)Ethan-1-one: A Comprehensive Overview
The compound with CAS No 88372-33-2, commonly referred to as 2-phenyl-1-(piperazin-1-yl)ethan-1-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development. The long-tail keyword for this compound, 2-phenyl-piperazinone, highlights its structural features and serves as a useful identifier in scientific literature.
2-Phenyl-piperazinone is characterized by its bicyclic structure, which includes a piperazine ring fused with a ketone group. The phenyl substituent attached to the piperazine ring contributes to the compound's aromatic properties, making it a versatile building block in organic synthesis. Recent studies have explored the synthesis of this compound through various methods, including condensation reactions and cyclization processes, which have improved its yield and purity.
One of the most notable aspects of 2-phenyl-piperazinone is its pharmacological activity. Research has demonstrated that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. For instance, studies published in 2023 have shown that 2-phenyl-piperazinone can inhibit histone deacetylases (HDACs), which are key targets in the treatment of cancer and other diseases. These findings underscore the importance of this compound in drug discovery efforts.
In addition to its enzymatic activity, 2-phenyl-piperazinone has been investigated for its potential as a radiosensitizer. Preclinical studies have indicated that this compound can enhance the efficacy of radiation therapy by increasing the sensitivity of cancer cells to ionizing radiation. This dual functionality—enzyme inhibition and radiosensitization—positions 2-phenyl-piperazinone as a multifaceted tool in oncology research.
The synthesis of 2-phenyl-piperazinone has also been optimized in recent years. Traditional methods often involved multi-step procedures with low yields, but advancements in catalytic chemistry have enabled more efficient syntheses. For example, the use of transition metal catalysts has facilitated one-pot reactions, reducing production time and costs. These improvements have made 2-phenyl-piperazinone more accessible for large-scale applications.
From an environmental perspective, the ecological impact of 2-phenyl-piperazinone has been a topic of interest. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects in natural ecosystems. This information is crucial for ensuring the sustainable use of 2-phenyl-piperazinone in industrial and pharmaceutical settings.
In conclusion, 2-phenyl-piperazinone (CAS No 88372-33-2) is a versatile and intriguing compound with a wide range of applications in chemistry and medicine. Its unique structure, coupled with recent advancements in synthesis and pharmacology, makes it a valuable asset in scientific research. As ongoing studies continue to uncover new properties and uses for this compound, its role in drug development and material science is likely to expand further.
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